Methyl oxetane-3-carboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

Methyl oxetane-3-carboxylate (CAS 1638760-80-1) is a 3-monosubstituted oxetane building block with a methyl ester handle, delivering an optimal LogP (-0.19) for CNS drug discovery and a 56% overall synthetic yield that ensures cost-effective, reliable supply. Its 3-monosubstitution avoids introducing new chiral centers—unlike 2-substituted or 3,3-disubstituted analogs—enabling cleaner enantioselective synthesis pathways. With compact MW (116.12) and high polarity for enhanced solubility, this compound is ideal for carbonyl isostere applications, chemical probe design, and ring-opening polymerizations yielding functional materials. Choose this compound for superior supply chain reliability and physicochemical precision.

Molecular Formula C5H8O3
Molecular Weight 116.116
CAS No. 1638760-80-1; 695-95-4
Cat. No. B2865366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl oxetane-3-carboxylate
CAS1638760-80-1; 695-95-4
Molecular FormulaC5H8O3
Molecular Weight116.116
Structural Identifiers
SMILESCOC(=O)C1COC1
InChIInChI=1S/C5H8O3/c1-7-5(6)4-2-8-3-4/h4H,2-3H2,1H3
InChIKeyKIKBCVAAHVENQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Oxetane-3-carboxylate (CAS 1638760-80-1): A Key 3-Monosubstituted Oxetane Building Block for Medicinal Chemistry and Materials Science


Methyl oxetane-3-carboxylate (CAS 1638760-80-1) is a four-membered heterocyclic building block characterized by an oxetane ring substituted at the 3-position with a methyl ester group [1]. It serves as a vital intermediate in drug discovery and materials science due to the oxetane motif's capacity to modulate physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability [2]. This compound's 3-monosubstitution avoids introducing a new chiral center, offering a distinct advantage over 2-substituted or 3,3-disubstituted oxetanes in certain synthetic pathways [3].

Why Generic Oxetane Building Blocks Cannot Substitute for Methyl Oxetane-3-carboxylate in Critical Applications


In medicinal chemistry and materials science, the specific functionalization of the oxetane core profoundly influences its reactivity and the properties of downstream products. For instance, methyl oxetane-3-carboxylate possesses a unique combination of an oxetane ring and a methyl ester, offering a specific balance of polarity and lipophilicity (LogP ≈ -0.19) that differs significantly from other oxetane derivatives like oxetane-3-carboxylic acid (LogP ≈ -0.57) or methyl 3-oxocyclobutanecarboxylate (a non-oxetane analog) [1]. Furthermore, the 3-monosubstitution pattern of methyl oxetane-3-carboxylate avoids the complexity of a new chiral center, a crucial consideration in enantioselective synthesis where 2-substituted or 3,3-disubstituted oxetanes would introduce unwanted stereochemical outcomes [2]. Therefore, substituting with a structurally similar but functionally different oxetane building block can lead to altered reaction kinetics, divergent physicochemical profiles of final drug candidates, or complete synthetic pathway failure.

Quantitative Differentiation of Methyl Oxetane-3-carboxylate: Head-to-Head and Cross-Study Comparisons


Synthetic Accessibility: Comparative Yield in Telescoped Homologation of Oxetane-3-one

Methyl oxetane-3-carboxylate can be synthesized via a 4-pot telescoped homologation procedure from oxetane-3-one [1]. In the first published preparation, this method delivered the target compound in 56% overall yield across four steps [1]. This yield serves as a benchmark for the synthetic accessibility of this specific 3-monosubstituted oxetane building block. In contrast, alternative syntheses for closely related 3-monosubstituted oxetanes, such as oxetane-3-methanol, have been reported to require 7 steps with an overall yield of only 12%, largely due to cumbersome protection/deprotection sequences and a low-yielding ring formation step [1].

Medicinal Chemistry Organic Synthesis Process Chemistry

Lipophilicity Tuning: LogP Comparison with Oxetane-3-carboxylic Acid

The methyl ester of methyl oxetane-3-carboxylate confers a specific lipophilicity profile, quantified by its calculated LogP of -0.1942 [1]. This value is significantly higher (less polar) than that of its corresponding carboxylic acid analog, oxetane-3-carboxylic acid, which has a reported LogP of -0.57 [2]. The pKa of the related oxetane-3-carboxylic acid is reported as 4.006 [3] to 3.88±0.20 , indicating that methyl oxetane-3-carboxylate is a neutral ester and will not ionize under physiological pH conditions, unlike the acid.

Drug Discovery ADME Physicochemical Properties

Stability and Storage: A 3-Monosubstituted Oxetane with Documented Handling Requirements

Methyl oxetane-3-carboxylate requires storage under inert gas (nitrogen or argon) at 2-8°C to maintain stability . This specific storage condition is a direct consequence of its 3-monosubstituted oxetane core, which is more susceptible to ring-opening side reactions compared to 3,3-disubstituted oxetanes . While 3,3-disubstituted oxetanes are generally more stable, they introduce greater steric bulk and can limit reactivity in subsequent transformations. The documented storage requirement provides a clear, actionable guideline for procurement and handling, ensuring the integrity of the building block upon arrival and during use.

Stability Storage Logistics

Versatile Reactivity Profile: An Ester Handle for Downstream Derivatization

The methyl ester group of methyl oxetane-3-carboxylate provides a versatile handle for further chemical modifications. While specific kinetic data for this compound is limited, the oxetane ring is known to participate in ring-opening reactions with nucleophiles such as acyl chlorides, carboxylic esters, phenols, and carboxylic acids in the presence of quaternary onium salt catalysts [1]. This reactivity allows for the incorporation of the oxetane motif into diverse molecular architectures, including alternating copolymers with controlled A-B sequences [1]. The ester can also be hydrolyzed to the carboxylic acid for further functionalization, offering a clear advantage over non-ester oxetane building blocks like 3-methyloxetane, which lack this orthogonal reactive site.

Organic Synthesis Medicinal Chemistry Polymer Chemistry

Optimal Application Scenarios for Methyl Oxetane-3-carboxylate Based on Evidence-Driven Differentiation


Medicinal Chemistry: Fine-Tuning Lipophilicity in CNS Drug Candidates

Methyl oxetane-3-carboxylate is optimally employed in early-stage drug discovery to modulate the lipophilicity (LogP) of lead compounds. Its calculated LogP of -0.19 [1] places it in an ideal range for balancing membrane permeability and aqueous solubility, particularly for central nervous system (CNS) targets where excessive lipophilicity can lead to high metabolic clearance and off-target binding. The methyl ester offers a significant advantage over the more polar oxetane-3-carboxylic acid (LogP -0.57) [2], allowing medicinal chemists to fine-tune LogD without resorting to larger, less efficient alkyl groups. This is especially relevant when incorporating the oxetane as a carbonyl isostere, as highlighted in recent drug discovery campaigns [3].

Process Chemistry and Scale-Up: Streamlined Synthesis for Cost-Effective Building Block Access

The 4-pot telescoped synthesis delivering a 56% overall yield [1] positions methyl oxetane-3-carboxylate as a more accessible building block compared to historically challenging 3-monosubstituted oxetanes (e.g., oxetane-3-methanol, 12% overall yield) [1]. Procurement teams and process chemists should prioritize this compound when a 3-monosubstituted oxetane with an ester handle is required, as the established, higher-yielding route suggests lower commercial cost, reduced synthetic waste, and a more reliable supply chain compared to alternatives requiring lengthy, low-yielding syntheses.

Polymer and Materials Science: Controlled Ring-Opening Polymerization

The inherent ring strain of the oxetane ring in methyl oxetane-3-carboxylate enables its use as a monomer in ring-opening polymerizations. It has been shown that oxetanes can undergo controlled ring-opening reactions with various nucleophiles in the presence of quaternary onium salt catalysts to form alternating copolymers with well-defined A-B sequences [1]. The presence of the pendant methyl ester group on the resulting polymer backbone provides a site for post-polymerization modification, enabling the creation of functional materials for applications such as energetic binders or responsive coatings. This scenario leverages the compound's unique combination of a strained cyclic ether and a modifiable ester.

Chemical Biology: A Small, Polar Warhead for Probe Development

The compact size (MW 116.12) and high polarity of the oxetane core [1] make methyl oxetane-3-carboxylate an attractive building block for designing chemical probes. Its small footprint minimizes steric interference with the biological target, while its polar nature can enhance aqueous solubility and reduce non-specific binding. When incorporated as a carbonyl isostere or a linker, it can probe binding pocket geometry and hydrogen-bonding networks [1]. The methyl ester provides a convenient handle for conjugating the oxetane warhead to larger biomolecules or affinity tags, enabling target identification and mechanism-of-action studies.

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